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Compound of Interest
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Cat. No.: B15481202 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of organophosphorus

hydrazide and hydrazone derivatives reveals their significant potential in the development of

novel therapeutic agents. While specific data on phosphonous dihydrazides is limited in the

current literature, a broader examination of related organophosphorus compounds containing

hydrazide and hydrazone moieties provides valuable insights into their anticancer,

antimicrobial, and enzyme-inhibiting properties. This guide compares the biological activities of

various derivatives, supported by experimental data and detailed methodologies, to assist

researchers and drug development professionals in this field.

Anticancer Activity of Organophosphorus
Hydrazone Derivatives
The cytotoxic effects of novel N-acyl hydrazone compounds have been evaluated against

various cancer cell lines, demonstrating their potential as anticancer agents. The

antiproliferative activity is typically assessed using the MTT assay, which measures the

metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of N-Acyl Hydrazone Derivatives
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Compound ID
Cancer Cell
Line

IC50 (µM)
Selectivity
Index (SI)

Reference

7a MCF-7 (Breast) 25.41 ± 0.82 > 20.07 [1]

PC-3 (Prostate) 57.33 ± 0.92 > 8.88 [1]

7d MCF-7 (Breast) 7.52 ± 0.32 > 67.84 [1]

PC-3 (Prostate) 10.19 ± 0.52 > 49.97 [1]

12
HL-60

(Leukemia)
< 0.06 - [2]

K-562

(Leukemia)
0.03 - [2]

MCF-7 (Breast) 0.23 - [2]

14
HL-60

(Leukemia)
< 0.06 - [2]

K-562

(Leukemia)
0.05 - [2]

MCF-7 (Breast) 0.23 - [2]

20

59 Human

Cancer Cell

Lines (Mean

GI50)

0.26 - [3]

IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value

indicates a more potent compound. SI: Selectivity Index, calculated as the ratio of the IC50

value in a non-cancer cell line to the IC50 value in a cancer cell line. A higher SI value indicates

greater selectivity for cancer cells. GI50: The concentration of a drug that inhibits the growth of

cells by 50%.

The data indicates that certain N-acyl hydrazone derivatives, such as compound 7d, exhibit

high potency and selectivity against breast and prostate cancer cell lines.[1] Furthermore,

salicylaldehyde hydrazones 12 and 14 show exceptionally high activity against leukemia and
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breast cancer cell lines, with IC50 values in the nanomolar range.[2] Compound 20, a

hydrazone with a 4-methylsulfonylbenzene scaffold, demonstrated broad-spectrum antitumor

activity against a panel of 59 human cancer cell lines.[3]

Antimicrobial Activity of Organophosphorus
Hydrazide and Hydrazone Derivatives
Several studies have investigated the antimicrobial properties of hydrazide-hydrazone

derivatives, including those containing phosphorus, against a range of bacterial strains. The

minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial

efficacy of these compounds.

Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference

3 S. aureus 0.39 ± 0.02 [4]

E. coli 1.56 ± 0.02 [4]

15 S. aureus ATCC 6538 1.95 [4]

S. epidermidis ATCC

12228
1.95 [4]

28
S. aureus ATCC

25923
1.95 [5]

E. faecalis ATCC

29212
15.62 [5]

3a
M. tuberculosis

H37Rv
3.1 - 12.5 [6]

4a
M. tuberculosis

H37Rv
3.1 [6]

2 E. coli 6.25 [7]

S. aureus 12.5 [7]
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MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.

The results highlight that hydrazide-hydrazone derivatives can exhibit potent antibacterial

activity. For instance, compound 3, a quinoline derivative, showed very low MIC values against

both Gram-positive and Gram-negative bacteria.[4] Compounds 15 and 28 also demonstrated

significant activity against Staphylococcus species.[4][5] Notably, compounds 3a and 4a,

containing a nitrofuran system, displayed strong tuberculostatic activity.[6]

Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[8][9]

Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere

overnight.[8]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[8]

MTT Addition: After incubation, the treatment medium is removed, and MTT solution

(typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours to allow

for the formation of formazan crystals by metabolically active cells.[10]

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.[8]

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of 540-590 nm.[8] The absorbance is directly

proportional to the number of viable cells.
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MTT Assay Workflow
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Caption: Workflow of the MTT assay for determining cell viability.

Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using broth microdilution or agar dilution methods.[11][12]

Preparation of Dilutions: Serial two-fold dilutions of the test compound are prepared in a

liquid growth medium in a 96-well microtiter plate.[13]

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism (e.g., 5 x 10^5 CFU/mL).[12][13]

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours

for bacteria).[11]

Determination of MIC: The MIC is the lowest concentration of the compound at which there is

no visible growth (turbidity) of the microorganism.[11][14]
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MIC Assay Workflow
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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship Insights
Based on the available data, some general SAR trends for organophosphorus hydrazone

derivatives can be inferred:

Anticancer Activity: The presence of specific substituents on the aromatic rings of the

hydrazone moiety significantly influences cytotoxicity. For instance, in the N-acyl hydrazone

series, a 4-chloro substitution on the phenyl ring (compound 7d) led to a marked increase in

activity and selectivity.[1] In salicylaldehyde hydrazones, the position of the methoxy group

was crucial, with derivatives showing potent activity in the nanomolar range.[2]
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Antimicrobial Activity: The nature of the heterocyclic ring system and the substituents on the

phenyl rings play a key role in determining the antimicrobial spectrum and potency. The

presence of a quinoline nucleus (compound 3) or a nitrofuran moiety (compounds 3a and 4a)

appears to be favorable for antibacterial and tuberculostatic activity, respectively.[4][6]

General SAR Observations

Organophosphorus Hydrazone Core
Substituents on
Aromatic Rings

Heterocyclic Moieties
(e.g., Quinoline, Nitrofuran)

Enhanced Biological Activity
(Anticancer, Antimicrobial)

Click to download full resolution via product page

Caption: Key structural features influencing the biological activity of organophosphorus

hydrazones.

In conclusion, organophosphorus hydrazide and hydrazone derivatives represent a promising

class of compounds with diverse biological activities. The structure-activity relationships

highlighted in this guide, along with the provided experimental data and protocols, offer a

valuable resource for the rational design and development of new therapeutic agents based on

this chemical scaffold. Further research, particularly focusing on the synthesis and evaluation

of a wider range of phosphonous dihydrazide derivatives, is warranted to fully explore the

potential of this subclass.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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